2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Description
2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with the 1,2,4-oxadiazol moiety have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans, showing promising antibacterial and antifungal properties (Sirgamalla & Boda, 2019).
Thermo-physical Characterization
Thermo-physical properties of oxadiazole derivatives have been systematically characterized, analyzing their behavior in different solvents. This research provides valuable insights into how structural modifications affect the compounds' physical and thermodynamic parameters, which is critical for their application in various fields (Godhani et al., 2013).
Structural Elucidation and Characterization
Detailed structural analysis using techniques such as HRMS, NMR, and X-ray diffraction has been conducted on compounds containing the isoquinoline moiety. These studies not only confirm the molecular structure but also provide insights into the compounds' intermolecular interactions and molecular planarity (Lu & He, 2012).
Electroluminescence and Photophysical Properties
Research has been conducted on isoquinoline derivatives to explore their electroluminescence and photophysical properties. These studies are fundamental for developing new materials for organic light-emitting diodes (OLEDs), showcasing the potential of such compounds in the field of optoelectronics (Nagarajan et al., 2014).
Green Chemistry and Synthesis
Eco-friendly synthesis methods have been developed for compounds with the methoxyphenyl moiety, emphasizing operational simplicity, short reaction times, and the use of water as an environmentally friendly solvent. Such approaches highlight the importance of sustainable practices in chemical synthesis (Yadav, Vagh, & Jeong, 2020).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-30-17-9-7-8-16(14-17)28-15-21(18-10-3-4-11-19(18)25(28)29)24-26-23(27-32-24)20-12-5-6-13-22(20)31-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJPPTYUQYJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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